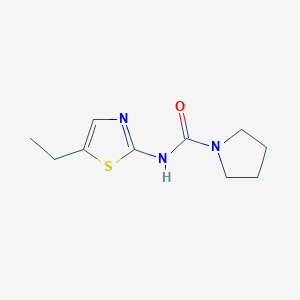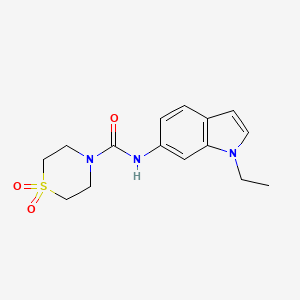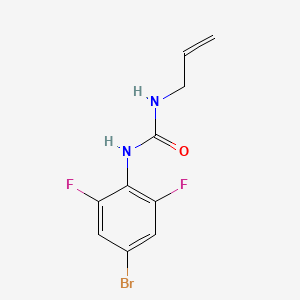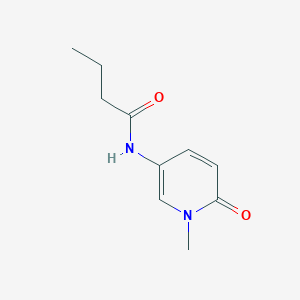
(E)-3-(3-nitrophenyl)-N-propylprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(3-nitrophenyl)-N-propylprop-2-enamide, also known as NPPB, is a chemical compound that has been used in scientific research for a variety of purposes. This compound has been found to have many biochemical and physiological effects that make it useful in a range of applications, including studies of ion channels, cell signaling pathways, and drug discovery. In
Applications De Recherche Scientifique
(E)-3-(3-nitrophenyl)-N-propylprop-2-enamide has been used in a variety of scientific research applications. One of the most common uses of this compound is in the study of ion channels. (E)-3-(3-nitrophenyl)-N-propylprop-2-enamide has been found to selectively block a variety of ion channels, including the CFTR chloride channel, the TRPV1 channel, and the TRPA1 channel. This makes it a useful tool for investigating the role of these channels in various physiological processes.
(E)-3-(3-nitrophenyl)-N-propylprop-2-enamide has also been used in studies of cell signaling pathways. Specifically, it has been found to inhibit the activity of phospholipase A2, an enzyme that plays a key role in the production of inflammatory mediators. This makes (E)-3-(3-nitrophenyl)-N-propylprop-2-enamide a potential candidate for the development of anti-inflammatory drugs.
Mécanisme D'action
The mechanism of action of (E)-3-(3-nitrophenyl)-N-propylprop-2-enamide is complex and not fully understood. However, it is known that (E)-3-(3-nitrophenyl)-N-propylprop-2-enamide selectively blocks a variety of ion channels by binding to specific sites on the channel protein. This binding interferes with the normal function of the channel, leading to a decrease in ion flux through the channel.
(E)-3-(3-nitrophenyl)-N-propylprop-2-enamide has also been found to inhibit the activity of phospholipase A2 by binding to a specific site on the enzyme. This binding interferes with the normal function of the enzyme, leading to a decrease in the production of inflammatory mediators.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (E)-3-(3-nitrophenyl)-N-propylprop-2-enamide are diverse and depend on the specific application. In studies of ion channels, (E)-3-(3-nitrophenyl)-N-propylprop-2-enamide has been found to block the CFTR chloride channel, leading to a decrease in chloride secretion in the airways. This makes (E)-3-(3-nitrophenyl)-N-propylprop-2-enamide a potential candidate for the treatment of cystic fibrosis.
(E)-3-(3-nitrophenyl)-N-propylprop-2-enamide has also been found to block the TRPV1 channel, which plays a key role in pain sensation. This makes (E)-3-(3-nitrophenyl)-N-propylprop-2-enamide a potential candidate for the development of new pain medications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (E)-3-(3-nitrophenyl)-N-propylprop-2-enamide is its selectivity for specific ion channels and enzymes. This makes it a useful tool for investigating the role of these channels and enzymes in various physiological processes.
However, one limitation of (E)-3-(3-nitrophenyl)-N-propylprop-2-enamide is its potential toxicity. High concentrations of (E)-3-(3-nitrophenyl)-N-propylprop-2-enamide have been found to be toxic to cells, and caution should be exercised when working with this compound.
Orientations Futures
There are many potential future directions for the use of (E)-3-(3-nitrophenyl)-N-propylprop-2-enamide in scientific research. One area of interest is the development of new pain medications that target the TRPV1 channel. (E)-3-(3-nitrophenyl)-N-propylprop-2-enamide has been found to block this channel, making it a potential candidate for the development of new drugs.
Another area of interest is the study of ion channels in the context of diseases such as cystic fibrosis. (E)-3-(3-nitrophenyl)-N-propylprop-2-enamide has been found to block the CFTR chloride channel, making it a potential candidate for the treatment of this disease.
Finally, there is potential for the development of new anti-inflammatory drugs based on the ability of (E)-3-(3-nitrophenyl)-N-propylprop-2-enamide to inhibit the activity of phospholipase A2. Further research is needed to explore these and other potential future directions for (E)-3-(3-nitrophenyl)-N-propylprop-2-enamide.
Méthodes De Synthèse
(E)-3-(3-nitrophenyl)-N-propylprop-2-enamide can be synthesized by reacting 3-nitrobenzaldehyde with propylamine in the presence of acetic acid and sodium acetate. The resulting product can be purified by recrystallization from ethanol. This synthesis method has been used in many studies and has been found to be effective in producing high-quality (E)-3-(3-nitrophenyl)-N-propylprop-2-enamide.
Propriétés
IUPAC Name |
(E)-3-(3-nitrophenyl)-N-propylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-2-8-13-12(15)7-6-10-4-3-5-11(9-10)14(16)17/h3-7,9H,2,8H2,1H3,(H,13,15)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNLAXAPPRFCFQ-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C=CC1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNC(=O)/C=C/C1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3-nitrophenyl)-N-propylprop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(cyclopropylmethoxy)-N-[2-methyl-1-(3-methylpyridin-2-yl)propyl]piperidine-1-carboxamide](/img/structure/B7586665.png)
![N-[1-(2-methylpropyl)pyrazol-4-yl]-2,3,3a,4,5,6,7,7a-octahydroindole-1-carboxamide](/img/structure/B7586672.png)
![N-[2-(6-methylpyridin-3-yl)ethyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide](/img/structure/B7586673.png)
![2,5-dimethyl-N-[2-(6-methylpyridin-3-yl)ethyl]piperidine-1-carboxamide](/img/structure/B7586677.png)





![(3S)-N-[5-chloro-2-(dimethylamino)phenyl]-3-hydroxypyrrolidine-1-carboxamide](/img/structure/B7586718.png)
![3-[(Sulfamoylamino)methyl]-1-(2-thiophen-3-ylacetyl)piperidine](/img/structure/B7586724.png)
![(E)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(2-methyl-4-nitrophenyl)prop-2-enamide](/img/structure/B7586730.png)
